molecular formula C17H24N4O3 B5529474 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B5529474
M. Wt: 332.4 g/mol
InChI Key: HFHKLIDKHHYWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related pyrazole and pyridine derivatives typically involves multi-step reactions starting from basic aromatic or heterocyclic substrates. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound with a somewhat similar structure, was accomplished in 9 steps from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, demonstrating the complexity of synthesizing such molecules (Wang et al., 2013).

Molecular Structure Analysis

X-ray diffraction and spectroscopy techniques are often used to elucidate the molecular structures of complex organic compounds. For instance, the molecular structure of a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, was determined using X-ray powder diffraction, highlighting the utility of these techniques in confirming the molecular configurations of such compounds (Qing Wang et al., 2017).

Chemical Reactions and Properties

The chemical behavior of pyrazole and pyridine derivatives under various conditions can reveal much about their reactivity and potential applications. For example, the molecule N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide showed potent and selective antagonist activity for the CB1 cannabinoid receptor, indicating the significance of the functional groups attached to the pyrazole and pyridine cores in dictating chemical reactivity (J. Shim et al., 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives show biological activities such as antibacterial, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions could include exploring the biological activities of this compound and its derivatives, and optimizing its synthesis process .

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-5-21-11-14(9-18-21)10-20(6-7-24-4)17(23)15-12(2)8-13(3)19-16(15)22/h8-9,11H,5-7,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHKLIDKHHYWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CCOC)C(=O)C2=C(C=C(NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

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